molecular formula C11H14BrMgNO B6288965 (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& CAS No. 480424-77-9

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu&

Cat. No.: B6288965
CAS No.: 480424-77-9
M. Wt: 280.44 g/mol
InChI Key: NWGRMLFTJZVEAO-UHFFFAOYSA-M
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Description

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is a chemical compound with the molecular formula C11H14BrMgNO and a molecular weight of 280.44 g/mol . It is commonly used in research and development settings, particularly in the field of organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& typically involves the reaction of 2-(4-Morpholinylmethyl)Bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H5CH2Br(Nmorpholine)+Mg[C6H5CH2(Nmorpholine)MgBr]+THFC_6H_5CH_2Br(N-morpholine) + Mg \rightarrow [C_6H_5CH_2(N-morpholine)MgBr] + THF C6​H5​CH2​Br(N−morpholine)+Mg→[C6​H5​CH2​(N−morpholine)MgBr]+THF

Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& undergoes several types of chemical reactions, including:

Common reagents used in these reactions include THF, various carbonyl compounds, and other nucleophiles. Major products formed from these reactions are typically alcohols, ketones, and other carbonyl derivatives.

Scientific Research Applications

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:

Mechanism of Action

The primary mechanism of action for (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a highly reactive center that can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the morpholine group, which stabilizes the intermediate complexes formed during the reaction .

Comparison with Similar Compounds

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a morpholine group, provides additional stability and reactivity compared to simpler Grignard reagents . This makes it particularly useful in reactions requiring high selectivity and stability.

Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Bromide
  • Ethylmagnesium Bromide

Properties

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGRMLFTJZVEAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrMgNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-77-9
Record name 480424-77-9
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